4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester
Overview
Description
4’-Chlorosulfonyl-2’-trifluoromethyl-[2,3’]bithiophenyl-5’-carboxylic acid methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorosulfonyl group, a trifluoromethyl group, and a bithiophenyl core, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorosulfonyl-2’-trifluoromethyl-[2,3’]bithiophenyl-5’-carboxylic acid methyl ester typically involves multiple steps, including the formation of the bithiophenyl core, introduction of the trifluoromethyl group, and subsequent chlorosulfonylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4’-Chlorosulfonyl-2’-trifluoromethyl-[2,3’]bithiophenyl-5’-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4’-Chlorosulfonyl-2’-trifluoromethyl-[2,3’]bithiophenyl-5’-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’-Chlorosulfonyl-2’-trifluoromethyl-[2,3’]bithiophenyl-5’-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Another compound with a trifluoromethyl group, used in various chemical applications.
4-(Trifluoromethyl)phenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
Uniqueness
4’-Chlorosulfonyl-2’-trifluoromethyl-[2,3’]bithiophenyl-5’-carboxylic acid methyl ester is unique due to its combination of functional groups and the bithiophenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-thiophen-2-yl-5-(trifluoromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O4S3/c1-19-10(16)7-8(22(12,17)18)6(5-3-2-4-20-5)9(21-7)11(13,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTWUSZITCHBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CS2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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